4-Methylimidazole

Catalog No.
S598917
CAS No.
822-36-6
M.F
C4H6N2
M. Wt
82.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methylimidazole

CAS Number

822-36-6

Product Name

4-Methylimidazole

IUPAC Name

5-methyl-1H-imidazole

Molecular Formula

C4H6N2

Molecular Weight

82.10 g/mol

InChI

InChI=1S/C4H6N2/c1-4-2-5-3-6-4/h2-3H,1H3,(H,5,6)

InChI Key

XLSZMDLNRCVEIJ-UHFFFAOYSA-N

SMILES

CC1=CN=CN1

Solubility

Very soluble in ethanol

Synonyms

4(5)-methylimidazole, 4-methylimidazole, 4-methylimidazole hydride, 4-methylimidazole oxalate (1:1), 4-methylimidazole, ion(1-), 5-methylimidazole

Canonical SMILES

CC1=CN=CN1

Carcinogenicity Studies:

Food Science Research:

4-MEI is a common component found in various food and beverage products, including coffee, tea, caramel color, and cooked meats [National Center for Biotechnology Information (NCBI), ""]. Researchers are actively investigating the formation mechanisms and potential mitigation strategies for reducing 4-MEI formation during food processing [National Center for Biotechnology Information (NCBI), ""].

Potential Therapeutic Applications:

While 4-MEI raises concerns due to its potential carcinogenicity, its chemical properties also make it a potential candidate for drug development. Research has explored its applications in synthesizing various therapeutic agents, including:

  • Cardiovascular stimulants
  • Anticholesteremic drugs
  • Neurotransmitter antagonists
  • Disinfectants and antiprotozoal agents
  • Aromatase inhibitors [National Center for Biotechnology Information (NCBI), ""]

4-Methylimidazole is a light yellow crystalline solid with the molecular formula C₄H₆N₂. It is derived from imidazole by substituting a hydrogen atom at the fourth position with a methyl group. This compound is soluble in water and alcohol, with a melting point of 46–48 °C and a boiling point of 263 °C . It is primarily formed through the Maillard reaction, which occurs during the cooking of certain foods, particularly in the production of caramel coloring used in soft drinks and other processed foods .

The specific mechanism of action of 4-Methylimidazole in biological systems is not fully understood. However, research suggests it might interact with biomolecules due to its basicity and ability to form hydrogen bonds [].

  • Toxicity: High doses of 4-Methylimidazole in animal studies have shown some carcinogenic effects []. The long-term effects of low-level exposure in humans are still under investigation [].
  • Flammability: While not highly flammable, 4-Methylimidazole can burn if exposed to high temperatures [].

The formation of 4-methylimidazole typically involves reactions between reducing sugars and nitrogenous compounds under heat. Notably, it can be synthesized through several methods:

  • Debus-Radziszewski synthesis: Involves reacting methylglyoxal with ammonia and formaldehyde.
  • Cyclocondensation: This can include using hydroxyacetone and formamide in the presence of ammonia.
  • Catalytic dehydrogenation: This method utilizes imidazoline derivatives .

4-Methylimidazole can be synthesized through various methods:

  • Debus-Radziszewski synthesis: Reacting methylglyoxal with ammonia and formaldehyde.
  • Cyclocondensation: Using hydroxyacetone and formamide with ammonia.
  • Photolysis: Involves alkenyltetrazole derivatives undergoing sequential reactions.
  • Catalytic cyclization: Using propanol and formamide .

This compound serves multiple purposes across different industries:

  • Pharmaceuticals: Used as an intermediate in drug synthesis.
  • Dyes and Pigments: Functions as a raw material for colorants.
  • Agricultural Chemicals: Employed in the formulation of agrochemicals.
  • Rubber Production: Acts as an additive in rubber manufacturing .

Studies have highlighted that 4-methylimidazole interacts with various biological systems:

  • It forms complexes with heme-containing enzymes such as cytochrome P450, inhibiting mixed-function oxidase activity.
  • Significant inhibition of specific cytochrome P450 activities has been observed in both rat liver and human microsomes .

Several compounds share structural similarities with 4-methylimidazole. Here are some notable examples:

Compound NameStructureUnique Features
ImidazoleC₃H₄N₂Parent structure; involved in various biological processes.
2-MethylimidazoleC₄H₆N₂Similar structure; known for different biological activities.
HistidineC₆H₉N₃O₂An amino acid containing an imidazole ring; plays critical roles in protein structure.
1-MethylimidazoleC₄H₇N₂Variation that may exhibit different reactivity patterns compared to 4-methylimidazole.

Uniqueness of 4-Methylimidazole: Its specific formation during the Maillard reaction makes it particularly relevant in food chemistry, especially concerning caramel coloring processes. Its classification as a potential carcinogen further distinguishes it from other similar compounds.

Physical Description

Solid; [HSDB] Light yellow solid; [NTP] Light yellow powder; [Sigma-Aldrich MSDS]

Color/Form

Crystals

XLogP3

0.2

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

82.053098200 g/mol

Monoisotopic Mass

82.053098200 g/mol

Boiling Point

263 °C

Flash Point

157 °C (315 °F) (closed cup)

Heavy Atom Count

6

Density

1.0416 g/cu cm at 14 °C

LogP

0.23 (LogP)
log Kow = 0.23

Melting Point

56 °C

UNII

Q64GF9FV4I

GHS Hazard Statements

Aggregated GHS information provided by 285 companies from 14 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 7 of 285 companies. For more detailed information, please visit ECHA C&L website;
Of the 13 notification(s) provided by 278 of 285 companies with hazard statement code(s):;
H302 (88.49%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (57.19%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (32.37%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (82.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (17.27%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (10.79%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (42.45%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (17.27%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (10.79%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H335 (13.31%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (12.23%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
H351 (52.88%): Suspected of causing cancer [Warning Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.01 [mmHg]

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

822-36-6

Absorption Distribution and Excretion

4-methylimidazole (4-MI) was given orally to a cow in increased dosages to determine if it could be detected in her milk and be present at a concn high enough to affect her nursing calf. 4-MI was found in the milk, but the calf remained clinically normal throughout the experiment. The cow died after the fourth dose of 20 g 4-MI. Four groups of 10 mice each were given oral doses of water, normal milk, cow's milk after low doses of 4-MI, or cow's milk after high doses of 4-MI. All mice remained healthy after a 2-wk feeding trial. Six 3-day-old calves were given 4-MI directly in their bottles of milk up to 2 times the highest level found in toxic feed with only mild depression noted in one calf. Two pregnant cows were given 4-MI pre-partum to determine if it would get into the colostrum at higher levels. Both cows received 4-MI 3 days before they calved and for 2 wk afterward. Cow A exhibited trembling, excessive salivation and incoordination after the initial dose. Cow B and the newborn calves were never affected throughout the experiment. Each time the dose of 4-MI reached 1.5 g or more, Cow A would exhibit the previously described signs. 4-MI was detected in the colostrum but not in higher concentrations than in the other milk samples.
The toxicokinetics and metabolism of 4-methylimidazole (4-MZ) have been studied in the male F344 rat using 14C radiolabelled compound. Radioactivity in plasma and urine was profiled by HPLC. After gavage administration of 50 mg/kg, about 85% of the administered radioactivity was recovered in urine within 48 hr. The majority of the radioactivity in urine or plasma was associated with the parent compound and only one minor hydrophilic metabolite was present in urine and in plasma. Elimination of radioactivity via fecal, biliary or respiration was negligible. Elimination of 4-MZ after an iv dose of 5 mg/kg can be described by a two-compartment process with an estimated half-life of 1.8 hr and an estimated apparent volume of distribution of 2.3 L/kg. After gavage at doses of 5, 50 and 150 mg/kg, 4-MZ was readily absorbed with a estimated bioavailability of 60-70%. Urinary excretion data indicated that renal clearance of 4-MZ accounted for about 80% of total body plasma clearance. Based on the estimated AUC of metabolite and the estimated renal clearance of 4-MZ, the formation of metabolite and the renal clearance of 4-MZ appeared to be a saturable process.

Wikipedia

4-methylimidazole

Biological Half Life

The toxicokinetics and metabolism of 4-methylimidazole (4-MZ) have been studied in the male F344 rat using 14C radiolabelled compound ... Elimination of 4-MZ after an iv dose of 5 mg/kg can be described by a two-compartment process with an estimated half-life of 1.8 hr ...

Methods of Manufacturing

In the generally applicable Radziszewski reaction, a 1,2-dicarbonyl compound is condensed with an aldehyde and ammonia (R1 = H) in a molar ratio of 1:1:2, respectively. Replacement of a molar equivalent of ammonia with a primary amine (R1 = alkyl or aryl) leads to the corresponding 1-substituted imidazoles. The reaction is usually carried out in water or a water-alcohol mixture at 50 - 100 °C. Work-up may involve the usual processes (e.g., distillation, extraction, and crystallization). Distillation leads to imidazole with a purity > 99%. The yield is generally 60 - 85 %. ... Compounds used to prepare simple imidazoles by the Radziszewski reaction: Imidazole: 4(5)-methylimidazole; Dicarbonyl compound: methylglyoxal; Aldehyde: formaldehyde; Amine: ammonia.

General Manufacturing Information

1H-Imidazole, 5-methyl-: ACTIVE

Analytic Laboratory Methods

Purity is usually determined by reverse-phase HPLC; volatile derivatives may be analyzed by capillary column gas chromatography. /Imidazole and derivatives/

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.

Dates

Modify: 2023-08-15
Chen et al. A biomolecule-compatible visible-light-induced azide reduction from a DNA-encoded reaction-discovery system Nature Chemistry, doi: 10.1038/nchem.932, published online 9 January 2011 http://www.nature.com/nchem
Citek et al. Self-assembly of the oxy-tyrosinase core and the fundamental components of phenolic hydroxylation. Nature Chemistry, doi: 10.1038/nchem.1284, published online 4 March 2012 http://www.nature.com/nchem

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